2-Acetyl-4,5-dimethylthiazole

Flavor Chemistry Sensory Science Aroma Analysis

2-Acetyl-4,5-dimethylthiazole (CAS 7531-76-2) is a heterocyclic organic compound within the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C7H9NOS, with a molecular weight of 155.22 g/mol.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 7531-76-2
Cat. No. B1334031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4,5-dimethylthiazole
CAS7531-76-2
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(=O)C)C
InChIInChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3
InChIKeyNQBBXAHMYZUTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4,5-dimethylthiazole (CAS 7531-76-2): A Key Thiazole Flavorant for Roasted and Savory Formulations


2-Acetyl-4,5-dimethylthiazole (CAS 7531-76-2) is a heterocyclic organic compound within the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen [1]. Its molecular formula is C7H9NOS, with a molecular weight of 155.22 g/mol . It is recognized for its potent sensory profile, often described as nutty, meaty, or reminiscent of popcorn and roasted nuts . This compound functions primarily as a flavoring agent and fragrance ingredient, valued for its ability to impart depth and realistic cooked notes to food and beverage applications [2].

Why 2-Acetyl-4,5-dimethylthiazole Cannot Be Simply Replaced by Generic Thiazoles


Substituting 2-Acetyl-4,5-dimethylthiazole with a generic or structurally similar thiazole is not straightforward due to the high sensitivity of odor and flavor profiles to specific ring substitutions. The combined presence of an acetyl group at position 2 and methyl groups at positions 4 and 5 creates a unique volatile aroma characteristic distinct from analogs like 4,5-dimethylthiazole (fishy, shrimp-like) or 2-acetylthiazole (cereal, popcorn-like) . Furthermore, thiazoles exhibit extremely low odor thresholds, often in the parts-per-billion range, meaning minor impurities or incorrect analogs can drastically alter the intended sensory outcome of a formulation [1]. Therefore, precise compound identity, not just class membership, is critical for achieving target flavor fidelity and avoiding costly off-notes in industrial food and fragrance applications.

Quantitative Evidence for 2-Acetyl-4,5-dimethylthiazole: Differentiating Data Against Key Analogs


Sensory Profile Differentiation: 2-Acetyl-4,5-dimethylthiazole vs. 4,5-Dimethylthiazole

The sensory profile of 2-Acetyl-4,5-dimethylthiazole is primarily characterized as nutty, meaty, and popcorn-like, while the closely related analog 4,5-dimethylthiazole is described as having a fishy, amine, and shrimp-like aroma . This distinct difference in odor character is critical for applications where a specific roasted note is desired without the off-flavor of seafood.

Flavor Chemistry Sensory Science Aroma Analysis

Odor Detection Threshold: Cross-Study Comparison of 2-Acetyl-4,5-dimethylthiazole with 4,5-Dimethylthiazole

2-Acetyl-4,5-dimethylthiazole is reported to have a low odor threshold of approximately 5 ppb, indicating high sensory potency [1]. In contrast, the structurally related compound 4,5-dimethylthiazole has a significantly higher reported detection threshold of 470 ppb in water . This difference in threshold values suggests that 2-Acetyl-4,5-dimethylthiazole is nearly two orders of magnitude more potent, allowing for lower use levels to achieve the same perceived intensity.

Sensory Science Flavor Chemistry Analytical Chemistry

Purity Grade Availability: Commercial Specification for 2-Acetyl-4,5-dimethylthiazole vs. Common Analogs

Commercial offerings for 2-Acetyl-4,5-dimethylthiazole are available with a purity specification of ≥97% or ≥98.0% . This is comparable to or slightly higher than the typical purity specifications for common thiazole analogs like 2-acetyl-4-methylthiazole, which is often listed at 97% . The availability of a higher-purity grade (≥98.0%) can be a differentiating factor for applications requiring strict quality control and minimal impurity-related off-flavors.

Procurement Quality Control Analytical Chemistry

Physicochemical Properties: Distinguishing 2-Acetyl-4,5-dimethylthiazole from Simpler Thiazoles

The physicochemical properties of 2-Acetyl-4,5-dimethylthiazole differ significantly from those of its non-acetylated analog, 4,5-dimethylthiazole. The target compound has a higher molecular weight (155.22 g/mol vs. 113.18 g/mol) and a lower boiling point (105 °C vs. 158 °C) . These differences in molecular weight and volatility can impact handling, storage, and performance in various formulations, such as the rate of aroma release in a food product.

Physical Chemistry Formulation Science Analytical Chemistry

Optimal Industrial and Research Applications for 2-Acetyl-4,5-dimethylthiazole


Savory Flavor Creation: Replicating Roasted and Cooked Meat Notes

The compound's primary application is as a potent flavoring agent to impart nutty, meaty, and popcorn-like notes to savory food products [1]. Its unique sensory profile, which distinguishes it from the more fishy aroma of 4,5-dimethylthiazole , makes it particularly valuable for creating authentic roasted, grilled, or fried flavor profiles in soups, sauces, snacks, and meat analogs.

Precision Flavor Formulation: Achieving Desired Sensory Impact at Low Concentrations

Given its low odor threshold of approximately 5 ppb [2], 2-Acetyl-4,5-dimethylthiazole is highly cost-effective for flavor houses and food manufacturers. It can be used in minute quantities to deliver a significant sensory impact, making it ideal for both top-note impact and background complexity in complex flavor blends.

Quality Control and Analytical Standardization in Flavor Research

The availability of this compound with a specified high purity (≥98.0%) positions it as a reliable analytical standard. Researchers and quality control laboratories can utilize this grade for method development, sensory panel calibration, and ensuring batch-to-batch consistency in commercial flavor formulations, where trace impurities could otherwise skew results.

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